molecular formula C13H19N2O+ B1211988 Bufoteninium CAS No. 60657-23-0

Bufoteninium

Cat. No. B1211988
CAS RN: 60657-23-0
M. Wt: 219.3 g/mol
InChI Key: HIYGARYIJIZXGW-UHFFFAOYSA-O
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Description

Bufotenine, also known as Bufoteninium, is a hallucinogenic serotonin analog found in frog or toad skins, mushrooms, higher plants, and mammals, especially in the brains, plasma, and urine of schizophrenics . It has been used as a tool in central nervous system (CNS) studies and misused as a psychedelic .


Synthesis Analysis

The synthesis of Bufotenine is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . A quaternary ammonium salt of Bufotenine was synthesized with high yields using 5-benzyloxyindole as raw materials .


Molecular Structure Analysis

The molecular structure of Bufotenine has been analyzed using surface-enhanced Raman scattering (SERS) and density functional theory (DFT) . The vibrational characteristics of this molecule were verified by molecular dynamics simulations of Raman bands based on DFT .


Chemical Reactions Analysis

Chemical reactions involving Bufotenine are typically centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .

Scientific Research Applications

Cardiovascular Research

Studies have explored Cinobufotenine’s impact on blood pressure and heart rate. It exhibits vasoactive properties , which can cause variable arterial pressure responses . This compound is used to understand the mechanisms of vasoconstriction and vasodilation, and it could be instrumental in developing treatments for hypertension and other cardiovascular diseases.

Chemical Analysis

The compound’s unique mass spectrum profile allows it to be used as a reference in chemical analysis . By studying its fragmentation patterns, researchers can develop more precise analytical methods for identifying similar organic compounds in complex mixtures.

Safety And Hazards

Bufotenine is classified as a highly flammable liquid and vapor, and it causes serious eye irritation . Ingestion of Bufotenine has resulted in several reported cases of poisoning, some of which resulted in death . The acute toxicity of Bufotenine in rodents has been calculated to have an LD50 of between 200 and 300 mg/kg .

properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYGARYIJIZXGW-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209469
Record name Bufotenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N-Trimethylserotonin

CAS RN

60657-23-0
Record name Bufotenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufotenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of cinobufotenine and how does it compare to related compounds like serotonin?

A1: Cinobufotenine acts as a non-selective serotonin receptor agonist, meaning it binds to and activates different subtypes of serotonin receptors [, ]. While it shares structural similarities with serotonin (5-hydroxytryptamine), cinobufotenine exhibits significantly lower potency on the rat fundus strip, a common model for studying serotonin activity. Cinobufotenine demonstrates less than one-thousandth of the activity of 5-hydroxytryptamine in this model []. Furthermore, cinobufotenine displays varying degrees of activity on different smooth muscle preparations compared to coryneine, the quaternary derivative of dopamine [].

Q2: The chemical structure of cinobufotenine seems to be important for its activity. What modifications impact its effects?

A2: The presence and position of the hydroxyl group in cinobufotenine are crucial for its activity. Replacing the hydroxyl group with a methoxy group drastically reduces its potency, even leading to antagonistic effects on the frog rectus abdominis muscle []. This highlights the importance of the hydroxyl group for receptor binding and activation.

Q3: Can you elaborate on the differences in pharmacological effects observed between cinobufotenine and its close relative, virido-bufotenine B?

A3: While both compounds are structurally similar, virido-bufotenine B, isolated from the European green toad (Bufo viridis viridis), exhibits significantly lower pressor activity compared to cinobufotenine []. This difference might be attributed to subtle structural variations affecting their interaction with receptors or differences in their pharmacokinetic profiles.

Q4: Ch'an Su, the dried venom of the Chinese toad, contains cinobufotenine among other active compounds. How does cinobufotenine contribute to the overall pharmacological effects of Ch'an Su?

A4: Cinobufotenine, as a component of Ch'an Su, contributes to its overall effect profile by acting as a pressor agent, primarily through vasoconstriction and cardiac stimulation []. Its potency is estimated to be about one-tenth that of epinephrine chloride. Furthermore, cinobufotenine enhances the tone of isolated intestines and uteri and exhibits a mild miotic effect when applied topically to the eyes of rabbits and cats [].

Q5: Research on cinobufotenine often utilizes different animal models. Why is this necessary and what can these models tell us?

A5: The use of various animal models, such as frogs, guinea pigs, and rats, is crucial for understanding the pharmacological effects of cinobufotenine across different species and physiological systems [, ]. This comparative approach allows researchers to assess the compound's activity on different muscle tissues and organ systems, providing a more comprehensive understanding of its potential therapeutic applications and limitations.

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